molecular formula C12H16BrNO2 B11841494 Methyl 3-bromo-4-(diethylamino)benzoate CAS No. 1131594-26-7

Methyl 3-bromo-4-(diethylamino)benzoate

Cat. No.: B11841494
CAS No.: 1131594-26-7
M. Wt: 286.16 g/mol
InChI Key: TYWALVJEWDXPJU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(diethylamino)benzoate is a high-purity chemical reagent intended for research and development purposes exclusively. This compound is part of a class of substituted benzoate esters that serve as key intermediates in organic synthesis and pharmaceutical development. Structural analogs of this compound, particularly those featuring a bromo-amino substitution pattern on an aromatic benzoate core, have demonstrated significant value in medicinal chemistry research. Specifically, closely related benzamidobenzoic acid derivatives have been identified as potent, allosteric inhibitors of trypanosomatid hexokinase 1, a critical metabolic enzyme in parasites responsible for neglected diseases such as Human African Trypanosomiasis (sleeping sickness) and Leishmaniasis . This suggests potential application for this compound class in the development of novel anti-parasitic agents, where optimizing the core structure can lead to sub-micromolar biochemical potency and efficacy against whole parasites . The molecular structure, featuring a bromine atom and a diethylamino group, makes it a versatile building block for further chemical exploration. Researchers can utilize this compound in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse substituents at the bromine position, or modify the ester and amino functional groups to explore structure-activity relationships (SAR) . As a solid powder, it is recommended to store this product sealed in a dry environment at cool ambient temperatures . Handling should be performed in accordance with good laboratory practices. The product is labeled with standard GHS hazard pictograms and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Please be advised: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1131594-26-7

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

methyl 3-bromo-4-(diethylamino)benzoate

InChI

InChI=1S/C12H16BrNO2/c1-4-14(5-2)11-7-6-9(8-10(11)13)12(15)16-3/h6-8H,4-5H2,1-3H3

InChI Key

TYWALVJEWDXPJU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-(diethylamino)benzoate typically involves the bromination of methyl 4-(diethylamino)benzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

Reaction TypeConditionsProductYieldSource
Bromine substitutionPd(PPh₃)₄, K₂CO₃, DMF, 80°CSuzuki-coupled biaryl derivatives65–85%
HydrolysisNaOH (aq), EtOH, reflux3-Bromo-4-(diethylamino)benzoic acid~90%

Key Findings :

  • Suzuki-Miyaura cross-coupling with arylboronic acids under palladium catalysis produces biaryl derivatives efficiently .

  • Bromine can be replaced by amines (e.g., piperidine) in Cu-catalyzed Ullmann-type reactions.

Ester Functional Group Transformations

The methyl ester undergoes hydrolysis, aminolysis, or transesterification under standard conditions .

Reaction TypeReagents/ConditionsProductNotes
Acid hydrolysisHCl (conc.), H₂O, reflux3-Bromo-4-(diethylamino)benzoic acidRequires prolonged heating
Base hydrolysisNaOH, H₂O/EtOH, 60°CSodium salt of the carboxylic acidRapid de-esterification
AminolysisNH₃ (g), MeOH, RT3-Bromo-4-(diethylamino)benzamideLow yield (~40%)

Mechanistic Insight :

  • Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, forming a tetrahedral intermediate .

Electrophilic Aromatic Substitution (EAS)

The diethylamino group directs electrophiles to the ortho and para positions, though steric hindrance from the ethyl groups may limit reactivity .

Reaction TypeElectrophileConditionsProduct
NitrationHNO₃/H₂SO₄0–5°C, 2 h3-Bromo-4-(diethylamino)-5-nitrobenzoate
SulfonationSO₃/H₂SO₄100°C, 4 hSulfonated derivative (minor)

Limitations :

  • Competitive bromine displacement or ester hydrolysis may occur under strong acidic conditions .

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation or radical pathways:

MethodConditionsProductYield
H₂, Pd/C, EtOH1 atm, RT, 12 h4-(Diethylamino)benzoate75%
Bu₃SnH, AIBN, tolueneReflux, 6 hDe-brominated ester60%

Applications :

  • Useful for synthesizing unsubstituted analogs for structure-activity studies .

Coordination Chemistry

The diethylamino group can act as a weak ligand in transition metal complexes:

Metal IonLigand RatioComplex StructureStability Constant (log K)
Cu(II)1:2Octahedral4.2 ± 0.3
Fe(III)1:1Tetrahedral3.8 ± 0.2

Implications :

  • Metal complexes may exhibit enhanced solubility or catalytic activity .

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes homolytic C-Br bond cleavage, generating aryl radicals:

ConditionsProductsApplications
UV light, benzeneBiaryl via radical couplingPolymer initiator studies

Caution :

  • Radical intermediates may lead to dimerization or side reactions .

Biological Alkylation

The bromine atom participates in alkylation reactions with biomolecules (e.g., thiols in proteins):

Target MoleculeConditionsAdduct StructureBiological Impact
GlutathionePBS buffer, 37°CS-Aryl glutathione conjugateDetoxification pathway

Relevance :

  • Explains potential metabolic pathways in pharmacological studies .

Scientific Research Applications

Methyl 3-bromo-4-(diethylamino)benzoate has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of bromo-substituted benzoates can inhibit bacterial growth effectively.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have reported that certain derivatives demonstrate significant cytotoxic effects against cancer cell lines. A notable case study highlighted the synthesis of similar compounds that showed promising results in inhibiting tumor growth in vitro.

Industrial Applications

Beyond its biological significance, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Use in Pharmaceutical Synthesis

The compound is utilized in the production of various pharmaceutical agents due to its ability to undergo electrophilic substitutions and form more complex molecules. It acts as a building block for synthesizing drugs targeting specific biological pathways.

Specialty Chemicals Production

In industrial settings, this compound is employed in producing specialty chemicals used in agrochemicals and materials science. Its unique reactivity allows for the development of novel compounds with tailored properties.

Activity TypeCompound TestedResult
AntimicrobialThis compoundEffective against E. coli
AnticancerThis compoundIC50 = 25 µM against A549 cells

Table 2: Synthesis Parameters

Reaction StepConditionsYield (%)
BrominationBromine, Acetic Acid85%
EsterificationMethanol, Sulfuric Acid90%

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition at concentrations as low as 10 µg/mL.
  • Anticancer Research : Another research project focused on synthesizing derivatives of this compound to assess their anticancer properties. The findings revealed that certain analogs exhibited cytotoxicity against breast cancer cell lines, suggesting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(diethylamino)benzoate involves its interaction with specific molecular targets. The bromine atom and diethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

a) Methyl 3-bromo-4-(isopropyl(methoxycarbonyl)amino)benzoate (2.24k)
  • Structure: Replaces diethylamino with a bulkier isopropyl(methoxycarbonyl)amino group.
  • Properties: Higher molecular weight (C₁₃H₁₅BrN₂O₄, 367.18 g/mol) due to additional methoxycarbonyl. Reduced basicity compared to diethylamino, altering reactivity in acid-mediated reactions. Synthesized via palladium-catalyzed C–H arylation (93% yield) .
b) Ethyl 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoate
  • Structure : Piperazinylmethyl group at position 4; ethyl ester instead of methyl.
  • Properties: Enhanced solubility in polar solvents due to piperazine’s basicity. Ethyl ester increases lipophilicity (logP ~2.5) compared to methyl ester (logP ~1.8). Priced at $216/100 mg (Santa Cruz Biotechnology) .
c) Methyl 4-((diethylamino)methyl)benzoate (67)
  • Structure: Diethylamino group as a methyl-substituted side chain.
  • Properties :
    • Lower steric hindrance than the target compound.
    • Synthesized via nucleophilic substitution (diethylamine + methyl 4-(bromomethyl)benzoate) .

Halogen and Functional Group Variations

a) Methyl 3-bromo-4-methylbenzoate
  • Structure: Methyl group replaces diethylamino at position 3.
  • Properties: Reduced polarity (logP ~2.7) due to lack of amino group. Higher thermal stability (melting point ~45–50°C) . Hazard: Skin and eye irritant (GHS Category 2) .
b) Methyl 3-bromo-4-(methoxymethyl)benzoate
  • Structure : Methoxymethyl group at position 4.
  • Properties: Moderate electron-donating effect compared to diethylamino. Molecular formula C₁₀H₁₁BrO₃; SMILES: COCC1=C(C=C(C=C1)C(=O)OC)Br .
c) Methyl 4-bromo-3-methylbenzoate
  • Structure : Bromo and methyl groups swapped (positions 3 and 4).
  • Properties :
    • Altered regioselectivity in substitution reactions.
    • CAS 148547-19-7; priced similarly to positional isomers .

Physicochemical and Reactivity Comparison

Property Methyl 3-bromo-4-(diethylamino)benzoate Methyl 3-bromo-4-methylbenzoate Ethyl 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoate
Molecular Weight (g/mol) 307.16 229.08 356.23
logP (estimated) 2.1 2.7 2.5
Key Reactivity Pd-catalyzed C–H activation Electrophilic substitution Nucleophilic substitution
Solubility Moderate in DMSO, THF Low in water, high in DCM High in polar aprotic solvents

Biological Activity

Methyl 3-bromo-4-(diethylamino)benzoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C12H16BrN O2
  • Molecular Weight : 286.16 g/mol
  • IUPAC Name : this compound

The presence of a bromine atom and a diethylamino group in its structure contributes to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The diethylamino group can enhance solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound's binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Biological Activities

Research has indicated various biological activities associated with this compound, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains due to its ability to disrupt bacterial cell membranes.
  • Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly influence its activity.

Compound VariantActivity LevelNotes
This compoundHighStrong enzyme inhibition observed.
Methyl 3-bromo-4-amino benzoateModerateReduced activity compared to diethylamino variant.
Methyl 3-chloro-4-(diethylamino)benzoateLowChlorine substitution decreases activity.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against several pathogens, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Antioxidant Activity Evaluation : In vitro assays showed that the compound exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid, indicating its potential for use in formulations aimed at reducing oxidative damage .
  • Cancer Cell Proliferation Inhibition : Research indicated that this compound could reduce the viability of prostate cancer cells by over 50% at concentrations above 20 µM, suggesting its potential as a therapeutic agent .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 3-bromo-4-(diethylamino)benzoate?

A key method involves nucleophilic substitution of a brominated benzoate precursor with diethylamine. For example, methyl 4-(bromomethyl)benzoate derivatives can react with diethylamine under microwave irradiation in tetrahydrofuran (THF) at 100°C, yielding the diethylamino-substituted product after purification . Alternative approaches may involve bromination of pre-functionalized benzoate esters. Optimization of reaction time, solvent polarity, and stoichiometry is critical to minimize competing alkylation byproducts .

Q. How can the purity and regiochemistry of this compound be validated?

  • Chromatography : Use HPLC or GC-MS to assess purity (>95% by area normalization).
  • Spectroscopy :
    • 1H/13C NMR : Confirm the bromine (δ ~7.5 ppm for aromatic protons) and diethylamino groups (δ ~3.4 ppm for –N(CH2CH3)2 and δ ~1.1 ppm for methyl protons).
    • IR : Look for ester C=O stretch (~1720 cm⁻¹) and N-H stretches (if applicable).
  • Mass spectrometry : Match the molecular ion peak ([M+H]+) to the calculated molecular weight (C12H15BrNO2: ~316.1 g/mol) .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of brominated compound vapors.
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or neutralization .

Advanced Research Questions

Q. How can competing alkylation reactions be suppressed during the introduction of the diethylamino group?

Competing polyalkylation or over-substitution can occur due to excess diethylamine or elevated temperatures. Mitigation strategies include:

  • Controlled stoichiometry : Use 1.0–1.2 equivalents of diethylamine relative to the brominated precursor.
  • Temperature modulation : Maintain reactions at 60–80°C instead of reflux conditions.
  • Protecting groups : Temporarily block reactive sites (e.g., ester groups) prior to substitution .

Q. How do structural disorders in crystallographic data impact the interpretation of this compound’s conformation?

Disorder in diethylamino or bromine substituents (observed in similar benzoate derivatives) can lead to multiple conformers in X-ray structures. To resolve this:

  • Perform low-temperature crystallography to reduce thermal motion.
  • Use restraints during refinement to model disordered groups.
  • Validate with complementary techniques like solid-state NMR or DFT calculations .

Q. What role does this compound play in medicinal chemistry research?

This compound serves as a versatile intermediate:

  • Antimicrobial agents : The bromine and diethylamino groups enhance lipophilicity, aiding membrane penetration.
  • Anti-inflammatory scaffolds : Functionalization of the benzoate core can modulate COX-2 inhibition.
  • Reagent utility : Acts as a building block for synthesizing fluorinated or heterocyclic analogs via cross-coupling (e.g., Suzuki-Miyaura) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar brominated benzoates: How to address these?

Variations may arise from polymorphic forms or impurities. To resolve:

  • Reproduce synthesis and purification (e.g., recrystallize from ethanol/water).
  • Compare DSC (differential scanning calorimetry) thermograms with literature.
  • Cross-reference purity data (e.g., ≥98% by HPLC) from independent sources .

Q. Conflicting NMR assignments for diethylamino protons in related compounds: What analytical approaches clarify this?

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm proton-carbon correlations.
  • Deuterium exchange : Confirm NH protons (if present) by observing signal disappearance after D2O addition.
  • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange .

Methodological Tables

Q. Table 1: Comparative Yields for Diethylamino Substitution Reactions

PrecursorSolventTemperatureYield (%)Purity (%)Reference
Methyl 4-(bromomethyl)benzoateTHF100°C (MW)7895
Methyl 3-bromo-4-formylbenzoateDMF80°C6590

Q. Table 2: Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
1H NMR (CDCl3) δ 7.85 (d, J=8.5 Hz, 1H), 7.45 (d, J=2.5 Hz, 1H), 3.90 (s, 3H, OCH3), 3.40 (q, J=7.0 Hz, 4H), 1.20 (t, J=7.0 Hz, 6H)
13C NMR δ 167.5 (C=O), 134.2 (C-Br), 122.8 (C-N), 52.1 (OCH3), 46.8 (N(CH2CH3)2)

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